7-[(4-Ethylpiperazin-1-yl)(thiophen-2-yl)methyl]quinolin-8-ol
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Overview
Description
7-[(4-Ethylpiperazin-1-yl)(thiophen-2-yl)methyl]quinolin-8-ol is a complex organic compound characterized by its unique structure, which includes a quinoline core, a thiophene ring, and an ethylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-[(4-Ethylpiperazin-1-yl)(thiophen-2-yl)methyl]quinolin-8-ol typically involves multi-step organic reactions. One common approach is the condensation of 8-hydroxyquinoline with a thiophene derivative, followed by the introduction of the ethylpiperazine group through nucleophilic substitution. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions: 7-[(4-Ethylpiperazin-1-yl)(thiophen-2-yl)methyl]quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can modify the quinoline ring or the thiophene moiety.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenated derivatives and strong bases or acids as catalysts.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various functionalized derivatives.
Scientific Research Applications
7-[(4-Ethylpiperazin-1-yl)(thiophen-2-yl)methyl]quinolin-8-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and infections.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 7-[(4-Ethylpiperazin-1-yl)(thiophen-2-yl)methyl]quinolin-8-ol involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For instance, it may inhibit enzyme function by occupying the active site or alter receptor signaling pathways by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
8-Hydroxyquinoline: Shares the quinoline core but lacks the thiophene and ethylpiperazine groups.
Thiophene Derivatives: Contain the thiophene ring but differ in other structural components.
Piperazine Compounds: Include the piperazine moiety but vary in the attached functional groups.
Uniqueness: 7-[(4-Ethylpiperazin-1-yl)(thiophen-2-yl)methyl]quinolin-8-ol is unique due to its combination of structural elements, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
7-[(4-ethylpiperazin-1-yl)-thiophen-2-ylmethyl]quinolin-8-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS/c1-2-22-10-12-23(13-11-22)19(17-6-4-14-25-17)16-8-7-15-5-3-9-21-18(15)20(16)24/h3-9,14,19,24H,2,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYYFLSFUIKSSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C2=C(C3=C(C=CC=N3)C=C2)O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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